molecular formula C22H16ClN3O2 B2928547 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 897734-86-0

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2928547
CAS No.: 897734-86-0
M. Wt: 389.84
InChI Key: WJFNIAISDGCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamides are a class of compounds containing a benzamide moiety, which is an amide derivative of benzoic acid. It involves the substitution of the carboxamide group (-CONH2) with a benzene ring . The compound you’re interested in, “4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide”, is a benzamide derivative with additional benzyl, chlorophenyl, and oxadiazolyl substituents.


Chemical Reactions Analysis

Benzamides, including the compound you’re interested in, can participate in various chemical reactions. For instance, they can be synthesized through the direct condensation of carboxylic acids and amines .

Scientific Research Applications

Anticancer Activities

Research has indicated that compounds similar to 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide possess significant anticancer activities. For instance, derivatives of benzamide with 1,3,4-oxadiazol-2-yl substituents have been synthesized and evaluated for their anticancer potential against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

Another study focused on the synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing that certain compounds exhibit promising antitubercular activity against Mycobacterium tuberculosis H37 Rv. These findings suggest the potential of these compounds in developing new antitubercular agents (Nayak et al., 2016).

Antimicrobial Evaluation

Further research into 1,3,4-oxadiazole bearing Schiff base moiety compounds has shown in vitro antibacterial and antifungal activities against a range of microorganisms. This indicates the broad spectrum of antimicrobial properties of these compounds, making them potential candidates for the development of new antimicrobial agents (Kapadiya et al., 2020).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds showed promising activity against Bursaphelenchus xylophilus, a pathogen of pine wilt disease, highlighting their potential as lead compounds for the development of new nematicides (Liu et al., 2022).

Future Directions

The future directions in the research and application of benzamides and their derivatives could involve exploring their potential biological activities, such as antiviral, antibacterial, and antitumor activities . Additionally, new synthetic methods and greener, more efficient pathways for the preparation of benzamide derivatives could also be a focus .

Properties

IUPAC Name

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFNIAISDGCCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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